4-Octylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173066. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-octylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLDNJKHLQOJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063088 | |

| Record name | Benzoic acid, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-31-3 | |

| Record name | 4-Octylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Octylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-octylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-OCTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWH5I1J38K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Octylbenzoic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylbenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted with an octyl group at the para position.[1] This compound and its derivatives are of significant interest in materials science, particularly in the formulation of liquid crystals, and as intermediates in the synthesis of surfactants, plasticizers, and pharmaceuticals.[1][2] Its amphiphilic nature, arising from the combination of a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, underpins its utility in these applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, incorporating detailed experimental protocols and spectroscopic data analysis.

Chemical Structure and Identification

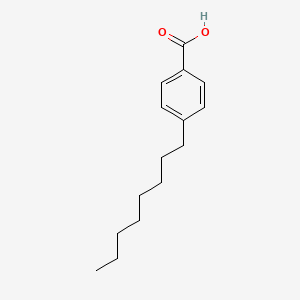

The structure of this compound consists of a benzene (B151609) ring monosubstituted with a carboxyl group and an n-octyl group at positions 1 and 4, respectively.

Figure 1. Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3575-31-3[3] |

| Chemical Formula | C₁₅H₂₂O₂[3] |

| Molecular Weight | 234.33 g/mol |

| SMILES | CCCCCCCCC1=CC=C(C=C1)C(=O)O[2] |

| InChI Key | ZQLDNJKHLQOJGE-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[4] The long alkyl chain imparts significant hydrophobic character, leading to low solubility in water but good solubility in many organic solvents.[4]

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 97-98 °C | [4] |

| Boiling Point | 361.43 °C (estimated) | [4] |

| Density | 1.002 g/cm³ (estimated) | [4] |

| pKa | 4.36 ± 0.10 (predicted) | [4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), methanol, hot hexane, and toluene. | [4] |

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the aliphatic protons of the octyl chain, and the acidic proton of the carboxylic acid. Based on the analysis of similar compounds, the expected chemical shifts are as follows:

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.05 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.25 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~2.65 | Triplet | 2H | Methylene protons adjacent to the benzene ring (-CH₂-) |

| ~1.60 | Multiplet | 2H | Methylene protons beta to the benzene ring (-CH₂-) |

| ~1.30 | Multiplet | 10H | Methylene protons of the octyl chain (-(CH₂)₅-) |

| ~0.90 | Triplet | 3H | Methyl protons of the octyl chain (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the 15 carbon atoms of this compound are detailed below.

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | Carboxylic acid carbon (-COOH) |

| ~149.0 | Aromatic carbon attached to the octyl group |

| ~130.5 | Aromatic carbons ortho to the -COOH group |

| ~129.0 | Aromatic carbon attached to the -COOH group |

| ~128.5 | Aromatic carbons meta to the -COOH group |

| ~36.0 | Methylene carbon adjacent to the benzene ring |

| ~31.9 | Methylene carbon of the octyl chain |

| ~31.5 | Methylene carbon of the octyl chain |

| ~29.4 | Methylene carbon of the octyl chain |

| ~29.3 | Methylene carbon of the octyl chain |

| ~29.2 | Methylene carbon of the octyl chain |

| ~22.7 | Methylene carbon of the octyl chain |

| ~14.1 | Methyl carbon of the octyl chain |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 2955, 2925, 2855 | C-H stretch | Alkyl chain |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1605, 1575 | C=C stretch | Aromatic ring |

| 1420-1440 | O-H bend | Carboxylic acid |

| 1280-1320 | C-O stretch | Carboxylic acid |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to 4-alkylbenzoic acids are the oxidation of the corresponding alkylbenzene and the carboxylation of a Grignard reagent.

1. Oxidation of 4-n-Octyltoluene

This method involves the oxidation of the methyl group of 4-n-octyltoluene to a carboxylic acid.

-

Materials: 4-n-octyltoluene, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-n-octyltoluene in a minimal amount of a suitable co-solvent like tert-butanol.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and add a solution of potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture for purification.

-

2. Grignard Carboxylation of 4-n-Octylbromobenzene

This method involves the formation of a Grignard reagent from 4-n-octylbromobenzene, followed by its reaction with carbon dioxide.

-

Materials: 4-n-octylbromobenzene, magnesium turnings, anhydrous diethyl ether or THF, dry ice (solid CO₂), hydrochloric acid (HCl), water.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings.

-

Add a small amount of a solution of 4-n-octylbromobenzene in anhydrous ether to initiate the reaction (a crystal of iodine may be added as an initiator).

-

Once the reaction starts, add the remaining 4-n-octylbromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and slowly pour it over an excess of crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

-

Recrystallize the product from a suitable solvent.

-

Diagram 1: Synthetic pathways to this compound.

Purification by Recrystallization

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4]

-

Applications in Materials Science and Drug Development

Liquid Crystals

This compound is a well-known building block for thermotropic liquid crystals. The rod-like shape of the molecule, combined with the ability of the carboxylic acid groups to form hydrogen-bonded dimers, promotes the formation of ordered mesophases.

Diagram 2: Dimerization of 4-alkylbenzoic acids leading to liquid crystal formation.

Experimental Protocol: Synthesis of a Liquid Crystal Ester

This protocol describes the esterification of this compound with a phenol (B47542) to form a liquid crystalline ester.

-

Materials: this compound, 4-cyanophenol, dicyclohexylcarbodiimide (B1669883) (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

In a round-bottom flask, dissolve this compound and 4-cyanophenol in anhydrous DCM under a nitrogen atmosphere.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the liquid crystalline ester.

-

Surfactants and Other Applications

The amphiphilic structure of this compound makes it a suitable precursor for the synthesis of various surfactants. The carboxylic acid group can be readily converted into other polar head groups, such as esters or amides, to tune the surfactant properties. It also serves as an intermediate in the synthesis of certain pharmaceutical compounds, although specific examples are not widely disclosed in public literature.[2]

Diagram 3: General routes to surfactants from this compound.

Safety and Handling

This compound is considered harmful if swallowed and may cause eye and respiratory system irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile organic compound with a unique combination of properties derived from its aromatic core, carboxylic acid functionality, and long alkyl chain. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic characteristics. The experimental protocols for its synthesis and purification, along with its applications in liquid crystals and as a surfactant precursor, highlight its importance in both academic research and industrial applications. This information serves as a valuable resource for scientists and professionals working in materials science and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4-n-Octylbenzoic Acid

This document provides a comprehensive overview of the core physical properties of 4-n-Octylbenzoic acid (CAS No: 3575-31-3), a key intermediate in pharmaceuticals and a notable compound in materials science for its liquid crystal properties.[1][2][3][4][5] The information is collated to assist researchers and professionals in its application and characterization.

Core Physical and Chemical Properties

4-n-Octylbenzoic acid is an aromatic carboxylic acid, which presents as a white to off-white solid, sometimes in the form of powder, needles, or crystals at room temperature.[1][2][4] Its structure consists of a benzoic acid core substituted with an octyl group at the para position, lending it significant hydrophobic characteristics due to the long alkyl chain.[2]

Quantitative Data Summary

The key physical properties of 4-n-Octylbenzoic acid are summarized in the table below for ease of reference.

| Property | Value | Notes |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2][6] |

| Molecular Weight | 234.33 g/mol | [1][5][7] |

| Melting Point | 97-98 °C | Lit. value.[1][5][7][8][9] Crystallization from aqueous ethanol (B145695) yields this range.[1][4] |

| Boiling Point | 361.43 °C | Estimated value.[1][8] |

| Density | 1.002 g/cm³ | Estimated value.[1][8] |

| Refractive Index | 1.5262 | Estimated value.[1] |

| pKa | 4.36 ± 0.10 | Predicted value.[1] |

| Topological Polar Surface Area | 37.3 Ų | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

| Rotatable Bond Count | 8 | [10] |

Solubility Profile

The solubility of 4-n-Octylbenzoic acid is dictated by its molecular structure, which contains both a polar carboxylic acid group and a large nonpolar octyl chain.

-

Organic Solvents: Soluble in methanol, hot hexane, hot ethanol, 2-propanol, toluene, and acetone.[1][2][3][4][8][9][10]

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures for organic compounds.[11][12][13][14]

Melting Point Determination

The melting point is a critical indicator of purity and is determined using a melting point apparatus.[11]

-

Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station or Mel-Temp).[11][12]

-

Procedure:

-

A small, dry sample of 4-n-Octylbenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The sample is heated at a controlled rate (a slower rate of 1-2 °C per minute is used when approaching the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure crystalline solids, this range is typically narrow.

-

Boiling Point Determination (by Simple Distillation)

While the reported boiling point is an estimate due to its high value, the experimental procedure would involve distillation under reduced pressure to prevent decomposition. The general protocol for simple distillation is as follows.[11]

-

Apparatus: Round-bottom flask, heating mantle, distillation head with thermometer adapter, condenser, and receiving flask.[11]

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The distillation apparatus is assembled securely in a fume hood.

-

Cooling water is circulated through the condenser.

-

The sample is heated gently. The temperature is monitored as the vapor rises.

-

The boiling point is the stable temperature recorded on the thermometer when the vapor is condensing and dripping into the receiving flask.[11] Note: This temperature should remain constant throughout the distillation of a pure substance.

-

Solubility Assessment

Solubility is determined through qualitative observation.[12][15]

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

Approximately 0.5 mL of the chosen solvent (e.g., water, methanol, toluene) is added to a test tube.

-

A small amount (10-20 mg) of 4-n-Octylbenzoic acid is added to the solvent.

-

The mixture is agitated (e.g., by flicking or using a vortex mixer) for 1-2 minutes.

-

The sample is observed to determine if it has completely dissolved. If the liquid is clear with no visible solid particles, the compound is considered soluble. If solid remains, it is insoluble or sparingly soluble. For solvents like hot hexane, the mixture is gently heated.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a synthesized or acquired sample of 4-n-Octylbenzoic acid.

Caption: Workflow for the physical characterization of 4-n-Octylbenzoic acid.

References

- 1. 4-N-OCTYLBENZOIC ACID CAS#: 3575-31-3 [chemicalbook.com]

- 2. CAS 3575-31-3: 4-Octylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-n-Octylbenzoic acid, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-N-OCTYLBENZOIC ACID | 3575-31-3 [chemicalbook.com]

- 5. 4-オクチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound 99 3575-31-3 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Benzoic acid, 4-octyl- [chembk.com]

- 10. This compound - 99% prefix CAS No. 3575-31-3 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Determination of Organic Structures by Physical Methods - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 15. amherst.edu [amherst.edu]

4-Octylbenzoic Acid (CAS 3575-31-3): A Technical Guide for Researchers

An In-depth Examination of a Versatile Carboxylic Acid in Materials Science and Pharmaceutical Development

Introduction

4-Octylbenzoic acid (4-OBA), with the CAS number 3575-31-3, is an aromatic carboxylic acid distinguished by a benzoic acid core functionalized with an octyl group at the para position.[1] This amphiphilic structure, featuring a hydrophilic carboxylic acid head and a long, hydrophobic alkyl tail, imparts unique physicochemical properties, making it a compound of significant interest.[1] It typically appears as a white to off-white solid or powder at room temperature.[1][2][3] While it serves as an intermediate in the synthesis of pharmaceuticals, its primary applications lie within materials science, particularly in the formulation of liquid crystals, surfactants, and plasticizers.[1][4] This technical guide provides a comprehensive overview of 4-OBA's properties, synthesis, and experimental applications for professionals in research and drug development.

Physicochemical Properties

The distinct molecular structure of this compound governs its physical and chemical characteristics. The long octyl chain contributes to its hydrophobicity, while the carboxylic acid group provides acidic properties and a site for various chemical reactions.[1] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [2][3][5] |

| Molecular Weight | 234.33 g/mol | [2][6] |

| Melting Point | 97-98 °C | [2][5] |

| Boiling Point (est.) | 361.43 °C | [2][3] |

| Density (est.) | 1.002 g/cm³ | [2][3] |

| pKa (Predicted) | 4.36 ± 0.10 | [2][3] |

| Water Solubility | Insoluble | [2][3][5] |

| Solubility in Organic Solvents | Soluble in methanol, hot hexane, hot ethanol, 2-propanol, and toluene.[2][3][5] | [2][3][5] |

| Form | White needles, powder, or crystal; known to form liquid crystals.[2][3] | [2][3] |

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis routes for this compound are proprietary, a general and common laboratory-scale synthesis for 4-alkylbenzoic acids involves two main steps: Friedel-Crafts acylation followed by an oxidation reaction.

Logical Workflow for Synthesis of 4-Alkylbenzoic Acids:

Caption: General synthesis workflow for 4-alkylbenzoic acids.

The carboxylic acid group of 4-OBA allows it to undergo typical reactions such as esterification and amidation, making it a versatile intermediate for creating a variety of derivatives.[1]

Biological Activity and Applications

The primary biological relevance of this compound and similar amphiphilic molecules lies in their interaction with lipid membranes and their ability to self-assemble, rather than engaging with specific signaling pathways in the manner of a typical drug.

Interaction with Cell Membranes

The structure of 4-OBA is analogous to that of fatty acids and other membrane-active molecules. The long hydrophobic octyl tail can intercalate into the lipid bilayer of cell membranes, while the polar carboxylic acid head group remains at the aqueous interface. This insertion can disrupt the local membrane structure and fluidity.[7] The extent of this disruption depends on the concentration of the acid and the composition of the membrane, particularly its cholesterol content.[8]

-

At low concentrations: May cause subtle changes in membrane packing and fluidity.

-

At high concentrations: Can lead to more significant disruption, potentially increasing membrane permeability or causing lysis.[9]

This membrane-disrupting potential is a key consideration in its use as a pharmaceutical intermediate, as it could contribute to both desired therapeutic effects and potential cytotoxicity.

Signaling Pathway Analogy: Membrane Perturbation Effects

While not a direct signaling molecule, the membrane perturbation caused by 4-OBA can indirectly influence cellular signaling. Many signaling proteins and receptors are embedded within or associated with the cell membrane. By altering the local lipid environment, 4-OBA can affect the conformation, diffusion, and interaction of these proteins, thereby modulating their activity.

Caption: Hypothetical pathway of 4-OBA's indirect cellular effects.

Applications

-

Liquid Crystals: 4-OBA is a well-known component in liquid crystal mixtures due to its ability to form mesophases—states of matter intermediate between liquid and solid.[2][4]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds.[2][3][4]

-

Self-Healing Materials: Research has explored its use in developing self-healing soft electronic materials.[4]

-

Surfactants and Plasticizers: Its amphiphilic nature makes it suitable for use in the production of surfactants and as an additive to enhance the flexibility of polymers.[1]

Experimental Protocols

Given its surface-active properties, a key experimental technique used to study this compound is the formation and characterization of Langmuir-Blodgett films. This allows for the investigation of its behavior at an air-water interface.

Protocol: Formation and Analysis of a this compound Monolayer

This protocol describes the methodology for creating a monomolecular layer (monolayer) of 4-OBA on a water subphase and analyzing its surface pressure-area isotherm.

Objective: To determine the area per molecule and the collapse pressure of a 4-OBA monolayer, providing insights into its packing behavior at an interface.

Materials:

-

Langmuir-Blodgett trough equipped with a movable barrier and a Wilhelmy plate surface pressure sensor.

-

This compound (CAS 3575-31-3)

-

Chloroform (B151607) (spectroscopic grade)

-

Ultrapure water (Milli-Q or equivalent)

-

Microliter syringe

Procedure:

-

Trough Preparation:

-

Thoroughly clean the Langmuir trough and barrier with chloroform-soaked tissues followed by copious rinsing with ultrapure water.[10]

-

Fill the trough with ultrapure water (the subphase).

-

Sweep the water surface with the barrier and aspirate the area in front of it to remove any surface contaminants. Repeat until the surface pressure reading is stable and near zero (<0.2 mN/m).[10]

-

-

Spreading Solution Preparation:

-

Prepare a solution of 4-OBA in chloroform at a known concentration (e.g., 1 mg/mL). Ensure the solid is fully dissolved.

-

-

Monolayer Deposition:

-

With the barrier fully open, use the microliter syringe to deposit a known volume (e.g., 20-50 µL) of the 4-OBA/chloroform solution dropwise onto the water surface.[10]

-

Allow approximately 15-20 minutes for the chloroform to evaporate completely, leaving a uniform monolayer of 4-OBA molecules on the subphase.

-

-

Isotherm Measurement:

-

Begin compressing the monolayer by moving the barrier at a slow, constant rate (e.g., 10 cm²/min).

-

Simultaneously, record the surface pressure (π) as a function of the surface area (A).

-

Continue compression until the pressure drops sharply, indicating the collapse of the monolayer.

-

-

Data Analysis:

-

Plot the surface pressure (π) versus the mean area per molecule (Ų/molecule). The area per molecule is calculated from the total surface area, the volume of solution deposited, its concentration, and the molecular weight of 4-OBA.

-

The resulting π-A isotherm will show distinct phases:

-

Gas (G) phase: At large areas, molecules are far apart, and pressure is low.

-

Liquid-Expanded (LE) phase: As area decreases, molecules interact, and pressure rises.

-

Liquid-Condensed (LC) phase: A steeper rise in pressure as molecules become tightly packed.

-

Solid (S) phase: The steepest slope, representing a highly ordered, solid-like film.

-

Collapse Point: The maximum pressure before the monolayer breaks.

-

-

Caption: Experimental workflow for Langmuir-Blodgett isotherm measurement.

Conclusion

This compound is a functionally rich molecule with a well-defined set of physicochemical properties. Its amphiphilic character makes it a cornerstone in the field of materials science for applications such as liquid crystals and polymers. For drug development professionals, while not typically a primary active ingredient, its role as a versatile intermediate and its inherent membrane-disrupting capabilities warrant careful consideration. Understanding its behavior at interfaces and its interactions with lipid bilayers is crucial for harnessing its potential in both materials and life sciences.

References

- 1. CAS 3575-31-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-N-OCTYLBENZOIC ACID CAS#: 3575-31-3 [chemicalbook.com]

- 3. 4-N-OCTYLBENZOIC ACID | 3575-31-3 [chemicalbook.com]

- 4. Buy this compound | 3575-31-3 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. 4-辛基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of acyl-CoA:cholesterol transferase (ACAT) inhibitors on biophysical membrane properties depends on membrane lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcd.ie [tcd.ie]

A Technical Guide to the Solubility of 4-Octylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Octylbenzoic Acid

This compound is a carboxylic acid characterized by a benzoic acid core substituted with an octyl group at the para position. This molecular structure, featuring a polar carboxylic acid head and a long nonpolar alkyl tail, imparts amphiphilic properties to the molecule, influencing its solubility in various solvents. It is known to be soluble in several organic solvents, including methanol, ethanol, 2-propanol, acetone, toluene, and hot hexane.[1][2] Its limited solubility in water is also a key characteristic.[1][2]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents at different temperatures. To facilitate future research and provide a template for data presentation, the following table illustrates how such data should be structured.

Table 1: Illustrative Solubility Data of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 25 | Data not available | Data not available | Data not available |

| 40 | Data not available | Data not available | Data not available | |

| 60 | Data not available | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | Data not available |

| 40 | Data not available | Data not available | Data not available | |

| 60 | Data not available | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available | Data not available |

| 40 | Data not available | Data not available | Data not available | |

| 60 | Data not available | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | Data not available |

| 40 | Data not available | Data not available | Data not available | |

| 60 | Data not available | Data not available | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound in organic solvents. These methods are based on established protocols for similar benzoic acid derivatives.

Isothermal Equilibrium Method

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sample Withdrawal and Analysis: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent solid particles from being transferred). The concentration of this compound in the sample can be determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid solute is measured.

-

Titration: The carboxylic acid group of this compound can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.[3]

-

UV-Vis Spectroscopy: A calibration curve of absorbance versus concentration is first established. The absorbance of the saturated solution is then measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with standard solutions of known concentrations.

-

Dynamic (Synthetic) Method

In the dynamic method, the temperature at which a solid completely dissolves in a solvent at a known concentration is determined.

Methodology:

-

Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed tubes.

-

Heating and Observation: The samples are slowly heated at a controlled rate while being stirred. The temperature at which the last solid particle disappears is recorded as the dissolution temperature.

-

Cooling and Observation: The clear solution is then slowly cooled, and the temperature at which the first crystal appears is recorded as the crystallization temperature. The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific composition.

-

Instrumentation: This process can be automated using instruments equipped with a laser monitoring system to detect the disappearance and appearance of solid particles.

Data Correlation and Modeling

The experimental solubility data can be correlated with temperature using various thermodynamic models. A commonly used semi-empirical model is the modified Apelblat equation.[4]

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Octylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Octylbenzoic acid, a compound of interest in materials science and as a pharmaceutical intermediate.[1][2] The document outlines the essential physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

This compound is an aromatic carboxylic acid that presents as a white to off-white solid at room temperature.[1] Its long octyl chain contributes to its hydrophobic properties.[1] The quantitative data for its melting and boiling points are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 97-98 °C | As cited in literature (lit.).[3][4] |

| 95-96 °C | As reported by CAS.[5] | |

| 99-100 °C | When crystallized from aqueous ethanol (B145695).[2] | |

| 139 °C | When crystallized from ethanol.[2] | |

| Boiling Point | 361.43 °C | This is an estimated value.[3] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the verification of a compound's identity and purity. The following sections detail the standard laboratory procedures for the purification and analysis of this compound.

1. Purification by Recrystallization

To ensure the purity of the sample before analysis, recrystallization is a fundamental step. Impurities can depress the melting point and broaden its range.

-

Solvent Selection : The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[6] For this compound, ethanol and aqueous ethanol have been noted as effective crystallization solvents.[2]

-

Procedure :

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.[7]

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure crystals.[7][9]

-

Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.[8][10]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

-

Dry the crystals thoroughly to remove any residual solvent, which could affect the melting point measurement.[6]

-

2. Melting Point Determination

The capillary tube method is a standard and widely used technique for determining the melting point of a solid organic compound.[2]

-

Sample Preparation :

-

Measurement :

-

Place the packed capillary tube into a melting point apparatus, such as a DigiMelt or a Thiele tube setup.[3]

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.[3]

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a transparent liquid (the end of the melting range).[3] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.

-

3. Boiling Point Determination

Given that this compound is a solid at room temperature, its boiling point is determined at a much higher temperature. The Thiele tube method is suitable for this purpose, using a small amount of the substance after it has been melted.

-

Procedure :

-

Place a small amount of this compound into a small test tube (fusion tube).

-

Gently heat the tube to melt the solid.

-

Place a smaller capillary tube, sealed at one end, into the liquid with the open end submerged.[4][5]

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid like paraffin (B1166041) oil.[4][5]

-

Heat the side arm of the Thiele tube gently.[4]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[5]

-

Continue heating until a continuous and vigorous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[4][5] This is the point where the external pressure equals the vapor pressure of the liquid.[4]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the purification and physicochemical analysis of a solid organic compound such as this compound.

References

- 1. scribd.com [scribd.com]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. amherst.edu [amherst.edu]

- 10. famu.edu [famu.edu]

Spectroscopic Analysis of 4-Octylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Octylbenzoic acid, a molecule of interest in various fields including materials science and drug development. This document presents expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₂₂O₂[1]

-

Molecular Weight: 234.34 g/mol [1]

-

CAS Number: 3575-31-3[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic (ortho to octyl) |

| ~2.6 - 2.8 | Triplet | 2H | -CH₂- (benzylic) |

| ~1.5 - 1.7 | Multiplet | 2H | -CH₂- |

| ~1.2 - 1.4 | Multiplet | 10H | -(CH₂)₅- |

| ~0.8 - 0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~148 | Aromatic C (para to -COOH) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Aromatic C (ipso to -COOH) |

| ~128 | Aromatic CH (ortho to octyl) |

| ~36 | -CH₂- (benzylic) |

| ~32 | -CH₂- |

| ~31 | -CH₂- |

| ~29 (multiple) | -(CH₂)₄- |

| ~23 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1610, ~1580 | Medium | C=C stretch (aromatic) |

| ~1430 | Medium | O-H bend (in-plane) |

| 1320 - 1210 | Strong | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[4][5]

| m/z | Relative Intensity | Assignment |

| 234 | Moderate | [M]⁺ (Molecular Ion) |

| 217 | Low | [M - OH]⁺ |

| 135 | High | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |

| 117 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

IR Spectroscopy

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

Instrument Parameters:

-

Mass Spectrometer: Electrospray Ionization (ESI) Mass Spectrometer

-

Ionization Mode: Positive and Negative

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. scbt.com [scbt.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. homework.study.com [homework.study.com]

An In-Depth Technical Guide to 4-Octylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Octylbenzoic acid, a molecule of significant interest in both materials science and as a potential pharmaceutical intermediate. This document collates its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and discusses its current and potential applications.

Core Properties of this compound

This compound is an aromatic carboxylic acid, distinguished by a benzoic acid core functionalized with an octyl group at the para position.[1] This structure, featuring a long hydrophobic alkyl chain and a polar carboxylic acid group, imparts unique properties, including its use in the formulation of liquid crystals.[2][3] At room temperature, it typically presents as a white to off-white crystalline solid or powder.[1][4]

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 234.33 g/mol | [2][3][5][6] |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2][7] |

| CAS Number | 3575-31-3 | [2][3][7][8] |

| Melting Point | 97-98 °C | [3][4][5][9] |

| Boiling Point (est.) | 361.43 °C | [4][9] |

| pKa (Predicted) | 4.36 ± 0.10 | [4] |

| Solubility | Insoluble in water; Soluble in methanol, hot hexane, hot ethanol (B145695), 2-propanol, and toluene. | [1][4][9] |

| Appearance | White to off-white needles, powder, or crystalline solid. | [1][4][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

A common route to obtaining 4-alkylbenzoic acids is through the hydrolysis of their corresponding esters. The following protocol is adapted from a standard procedure for a similar long-chain alkylbenzoic acid.[11]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge this compound methyl ester.

-

Reagent Addition: Add methanol, followed by a 1M aqueous solution of sodium hydroxide (B78521) (NaOH).

-

Reflux: Heat the resulting mixture to reflux and maintain for approximately 18 hours. Allow the mixture to cool to room temperature.

-

Acidification: Carefully acidify the reaction mixture by adding a 1M aqueous solution of hydrochloric acid (HCl).

-

Extraction: Transfer the solution to a separatory funnel and extract multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate it using a rotary evaporator to yield the crude product.

To achieve high purity, this compound can be purified by recrystallization.

-

Solvent Selection: The choice of solvent is critical. Crystallization from ethanol yields a melting point of 139°C, while using an aqueous ethanol mixture results in a product with a melting point of 99-100°C.[4][10]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., hot ethanol).[4]

-

Crystallization: If using a mixed solvent system, pour the ethanol solution into warm water.[12] If a solid separates immediately, gently warm the mixture until it redissolves to ensure a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined, needle-like crystals.[12]

-

Isolation: Isolate the purified crystals by vacuum filtration.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

The purity and identity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) method is suitable for this compound.[8]

-

Column: A Newcrom R1 HPLC column or a similar C18 column can be utilized.[8]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. Phosphoric acid is typically used. For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid.[8]

-

Detection: Analysis is performed using a standard UV detector.

-

Application: This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[8]

Applications and Research Interest

This compound's unique amphiphilic structure makes it a valuable compound in several fields.

-

Materials Science: It is a well-known component in liquid crystal displays (LCDs) due to its ability to form mesophases.[2] More recently, it has been investigated for its potential in creating self-healing soft electronic materials, which can autonomously repair damage, thereby reducing electronic waste and enhancing durability.[2][3][13]

-

Industrial Chemistry: It serves as a precursor in the synthesis of surfactants and as a plasticizer to improve the flexibility and durability of plastics.[1][2]

-

Drug Development: this compound is utilized as a pharmaceutical intermediate.[4][10] While specific biological pathways for this molecule are not extensively detailed, related benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, suggesting potential avenues for future research and drug design.[14]

Mandatory Visualizations

The following diagram illustrates a typical workflow for the analytical characterization of this compound using reverse-phase HPLC.

Caption: Analytical workflow for this compound via RP-HPLC.

References

- 1. CAS 3575-31-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 3575-31-3 [smolecule.com]

- 3. This compound 99 3575-31-3 [sigmaaldrich.com]

- 4. 4-N-OCTYLBENZOIC ACID CAS#: 3575-31-3 [m.chemicalbook.com]

- 5. This compound - 99% prefix CAS No. 3575-31-3 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 6. 4-オクチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Benzoic acid, 4-octyl- | SIELC Technologies [sielc.com]

- 9. chembk.com [chembk.com]

- 10. 4-N-OCTYLBENZOIC ACID | 3575-31-3 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-辛基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Synthesis of 4-Octylbenzoic Acid from 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-octylbenzoic acid, a valuable intermediate in pharmaceutical and materials science research, starting from 4-bromobenzoic acid. The primary and most effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Overview of the Synthetic Strategy

The synthesis of this compound from 4-bromobenzoic acid is achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents.[1] The overall reaction involves the coupling of 4-bromobenzoic acid with an octylboronic acid derivative in the presence of a palladium catalyst and a base.

The key steps in this process are:

-

Preparation of the Organoboron Reagent: Synthesis of n-octylboronic acid or a suitable boronate ester.

-

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between 4-bromobenzoic acid and the octylboron reagent.

-

Workup and Purification: Isolation and purification of the final product, this compound.

Experimental Protocols

Preparation of n-Octylboronic Acid

A common method for the preparation of n-alkylboronic acids is the hydroboration of the corresponding alkene followed by hydrolysis.[2] An alternative route involves the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate.

Protocol: Hydroboration of 1-Octene (B94956) [2][3]

-

Reaction Setup: A dry 500 mL three-neck flask is equipped with an addition funnel, a thermometer, a magnetic stir bar, and a nitrogen inlet.

-

Reagents: 1.77 g (46.8 mmol) of sodium borohydride (B1222165) is suspended in 80 mL of dry tetrahydrofuran (B95107) (THF). The suspension is cooled to 0-5 °C. A solution of 4.72 g (18.6 mmol) of iodine in 50 mL of dry THF is prepared.

-

Hydroboration: The iodine solution is added dropwise to the sodium borohydride suspension at a rate that maintains the temperature below 5 °C. After the addition is complete, a solution of 11.2 g (100 mmol) of 1-octene in 50 mL of dry THF is added dropwise, keeping the temperature below 30 °C. The mixture is stirred for 2 hours at room temperature.

-

Workup: The reaction is cooled to 0-5 °C, and 14 mL of water is carefully added. 80 mL of THF is added, followed by 200 mL of 3 M sodium hydroxide (B78521) solution. The mixture is then carefully treated with 30% hydrogen peroxide.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude trioctylborane.

-

Hydrolysis: The crude trioctylborane is hydrolyzed by treatment with water to yield n-octylboronic acid. The product can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides with alkylboronic acids.[4][5]

Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried Schlenk flask is charged with 4-bromobenzoic acid (1.0 mmol, 1.0 eq.), n-octylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 eq.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water (5 mL), is added via syringe.[6]

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (B1210297) and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as aqueous ethanol (B145695) to yield this compound as a white solid.[7]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound and its precursors.

Table 1: Reactants and Conditions for Suzuki-Miyaura Coupling

| Reagent/Parameter | Molar Equivalent | Concentration/Amount |

| 4-Bromobenzoic Acid | 1.0 | (as starting material) |

| n-Octylboronic Acid | 1.2 | |

| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand (optional) | 2-10 mol% | e.g., SPhos, PPh₃ |

| Base | 2.0 - 3.0 | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | - | e.g., Dioxane/Water, Toluene, DMF |

| Temperature | - | 80 - 120 °C |

| Reaction Time | - | 4 - 24 hours (monitored) |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂[8] |

| Molecular Weight | 234.34 g/mol [8] |

| Melting Point | 97-98 °C |

| Appearance | White needles or powder[7] |

| Solubility | Soluble in methanol, hot hexane, hot ethanol, 2-propanol, and toluene. Insoluble in water.[7] |

| ¹H NMR (CDCl₃, δ) | ~7.9 (d, 2H), ~7.2 (d, 2H), ~2.6 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 10H), ~0.9 (t, 3H) (Predicted) |

| ¹³C NMR (CDCl₃, δ) | ~172, ~149, ~130, ~129, ~128, ~36, ~32, ~31, ~29.5, ~29.3, ~29.2, ~22.8, ~14.2 (Predicted) |

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-N-OCTYLBENZOIC ACID CAS#: 3575-31-3 [chemicalbook.com]

- 8. scbt.com [scbt.com]

The Dawn of a Versatile Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Alkylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkylbenzoic acids, a class of organic compounds characterized by a benzoic acid moiety substituted with an alkyl group at the para position, represent a cornerstone in modern synthetic chemistry and drug discovery. Their unique structural features, combining a hydrophilic carboxylic acid group with a lipophilic alkyl chain, impart a diverse range of physicochemical properties that have been exploited in various scientific and industrial fields. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of 4-alkylbenzoic acids. It further delves into their significant applications in drug development, supported by detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways and synthetic workflows.

Discovery and Historical Context: A Timeline of Synthetic Innovation

The emergence of 4-alkylbenzoic acids is not marked by a single discovery but rather by the development of foundational synthetic reactions in the 19th and early 20th centuries that unlocked the ability to manipulate aromatic structures. While pinpointing the exact first synthesis of a simple 4-alkylbenzoic acid like p-toluic acid (4-methylbenzoic acid) is challenging, its preparation became feasible with the advent of several key synthetic methods.

Key Historical Milestones:

-

1853: The Cannizzaro Reaction: Stanislao Cannizzaro's discovery of the disproportionation of non-enolizable aldehydes in the presence of a strong base provided an early route to aromatic acids.[1][2][3][4][5] For instance, 4-methylbenzaldehyde (B123495) could, in principle, be converted to 4-methylbenzoic acid and 4-methylbenzyl alcohol.

-

1855: The Wurtz Reaction: Charles-Adolphe Wurtz's development of the coupling of alkyl halides with sodium metal offered a method for forming carbon-carbon bonds, which could be adapted for the synthesis of alkylated aromatic compounds, the precursors to 4-alkylbenzoic acids.

-

1860 & 1885: The Kolbe-Schmitt Reaction: Hermann Kolbe's initial discovery, later improved by Rudolf Schmitt, enabled the carboxylation of phenols. While this reaction is primarily known for producing hydroxybenzoic acids, its principles contributed to the broader understanding of introducing carboxylic acid groups onto aromatic rings.

-

1877: The Friedel-Crafts Reaction: The seminal work of Charles Friedel and James Crafts on the alkylation and acylation of aromatic rings using a Lewis acid catalyst, such as aluminum chloride, was a watershed moment.[6] This reaction provided a direct and versatile method for introducing alkyl and acyl groups onto a benzene (B151609) ring, paving the way for the systematic synthesis of a wide array of 4-alkyl- and 4-acylbenzoic acids.

-

Early 20th Century: Reduction Methods: The discovery of the Clemmensen reduction (1913) and the Wolff-Kishner reduction (1911-1912) provided efficient methods for converting the carbonyl group of 4-acylbenzoic acids (synthesized via Friedel-Crafts acylation) into a methylene (B1212753) group, thus elongating the alkyl chain.[7][8][9][10][11][12]

The first documented preparations of p-toluic acid appeared in the latter half of the 19th century, with methods including the oxidation of p-cymene (B1678584) with nitric acid and the hydrolysis of p-tolunitrile.[13][14]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 4-alkylbenzoic acids typically involves a multi-step process, often beginning with the functionalization of a simpler aromatic precursor. Below are detailed protocols for the synthesis of a representative 4-alkylbenzoic acid, 4-methylbenzoic acid (p-toluic acid), via a common two-step sequence: Friedel-Crafts acylation followed by oxidation.

Synthesis of 4-Methylacetophenone via Friedel-Crafts Acylation of Toluene (B28343)

This procedure describes the acylation of toluene with acetyl chloride using an aluminum chloride catalyst.[15]

Experimental Protocol:

-

Apparatus Setup: A dry 50 mL round-bottom flask is equipped with a magnetic stir bar, a Claisen adaptor fitted with a 60 mL addition funnel, and a reflux condenser. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Preparation: In a fume hood, anhydrous aluminum chloride (0.0275 mol) is added to the round-bottom flask, followed by 8 mL of dry methylene chloride. The mixture is cooled to 0°C in an ice bath.

-

Formation of the Acylium Ion: Acetyl chloride (0.0275 mol) is dissolved in 5 mL of dry methylene chloride and transferred to the addition funnel. This solution is added dropwise to the stirred suspension of aluminum chloride over 10 minutes, maintaining the temperature at 0°C.

-

Acylation Reaction: A solution of toluene (0.025 mol) in 5 mL of dry methylene chloride is placed in the addition funnel and added dropwise to the reaction mixture. The rate of addition is controlled to prevent excessive boiling.

-

Reaction Completion and Quench: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 15 minutes. The reaction mixture is then carefully poured into a beaker containing 25 g of crushed ice and 10 mL of concentrated hydrochloric acid.

-

Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with an additional 10 mL of methylene chloride. The combined organic layers are washed with 15 mL of 5% sodium bicarbonate solution and 15 mL of brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude product.

-

Characterization: The product, 4-methylacetophenone, can be purified by distillation and characterized by IR and NMR spectroscopy.

Oxidation of 4-Methylacetophenone to 4-Methylbenzoic Acid

This protocol outlines the oxidation of the methyl ketone to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412).[9][16]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-methylacetophenone (0.5 mmol) is dissolved in a suitable solvent such as a mixture of t-butanol and water.

-

Oxidation: A solution of potassium permanganate (approximately 2-3 molar equivalents) in water is added portion-wise to the heated and stirred solution of 4-methylacetophenone. The reaction mixture is refluxed until the purple color of the permanganate has disappeared.

-

Work-up: The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is cooled and acidified with concentrated hydrochloric acid until no more precipitate forms.

-

Isolation and Purification: The precipitated 4-methylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or water.[17]

-

Characterization: The final product is characterized by its melting point and spectroscopic methods (IR, NMR).

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of representative 4-alkylbenzoic acids.

Table 1: Synthesis Yields of 4-Alkylbenzoic Acid Precursors and Derivatives

| Reaction | Starting Material | Product | Reagents/Catalyst | Yield (%) | Reference(s) |

| Friedel-Crafts Acylation | Toluene | 4-Methylacetophenone | Acetyl chloride, AlCl₃ | 60-76 | [18] |

| Friedel-Crafts Acylation | Toluene | 4-Methylpropiophenone | Propionic anhydride, AlCl₃ | ~65 | [18] |

| Friedel-Crafts Acylation | Toluene | 4-Methylbenzophenone | Benzoyl chloride, PANI/nano-ZnO | ~90 | [19] |

| Oxidation | p-Cymene | p-Toluic acid | Nitric acid | 56-59 | [13] |

| Oxidation | 4-Methylacetophenone | 4-Acetylbenzoic acid | CBr₄, O₂, UV irradiation | 92.1 | [20] |

| Nitration | p-Toluic acid | 4-Methyl-3-nitrobenzoic acid | HNO₃, H₂SO₄ | 70-85 | [21] |

Table 2: Physicochemical and Biological Properties of Selected 4-Alkylbenzoic Acids and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | IC₅₀ Value | Target | Reference(s) |

| p-Toluic acid | C₈H₈O₂ | 136.15 | 180-181 | 52.35 mM | α-Amylase | [14][22] |

| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | - | - | - | [21] |

| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | C₂₁H₁₅NO₄ | 357.35 | - | 0.82 µM | Human 5α-reductase type 2 | [23] |

| 4-Vinylbenzoic acid | C₉H₈O₂ | 148.16 | - | 23 µM | Mushroom tyrosinase (diphenolase) | [24] |

| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 202-204 | - | HDAC | [24] |

| (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid | C₂₂H₂₅NO₄ | 367.44 | - | 18.11 µM | HMG-CoA reductase | [25] |

Role in Drug Development and Biological Signaling Pathways

4-Alkylbenzoic acids and their derivatives are privileged scaffolds in drug discovery due to their ability to interact with various biological targets.

Applications in Drug Development

-

Anti-inflammatory Agents: Certain benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).[26][27][28] The structural features of the alkyl chain and other substituents on the aromatic ring can be modulated to achieve desired potency and selectivity. Gallic acid (3,4,5-trihydroxybenzoic acid) has also been studied for its anti-inflammatory effects.[29]

-

Anticancer Agents: Numerous derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including lung and oral squamous carcinoma.[8][23][30] Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets in cancer therapy.[24]

-

Enzyme Inhibitors: The 4-alkylbenzoic acid scaffold has been utilized to design inhibitors for a range of enzymes. For example, derivatives have been developed as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[23] Others have been shown to inhibit tyrosinase and α-amylase.[24]

-

Cardiovascular Drugs: Some hydroxybenzoic acid isomers have been investigated for their potential to ameliorate cardiovascular issues.[31] Additionally, a synthetic benzoic acid derivative has been shown to lower blood cholesterol and triglyceride levels by inhibiting HMG-CoA reductase.[25]

Involvement in Signaling Pathways: The Pyroptosis Connection

Recent studies have implicated 4-hydroxybenzoic acid (4-HBA) in the regulation of inflammatory responses, specifically through its interaction with the pyroptosis signaling pathway. Pyroptosis is a form of programmed cell death that is inherently inflammatory. 4-HBA has been shown to restrain the priming and activation of the NLRP3 inflammasome, a key multiprotein complex that initiates pyroptosis. This inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and also cleaves gasdermin D to induce pore formation in the cell membrane and subsequent cell lysis.

References